8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C9H11ClN4O2. It belongs to the class of xanthine derivatives, which are known for their stimulant effects on the central nervous system. This compound is structurally related to other xanthines such as caffeine and theophylline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 1-ethyl-3,7-dimethylxanthine. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
8-Chlorotheophylline: 8-Chloro-1,3-dimethylxanthine, a component of some combination drugs.
Uniqueness
8-Chloro-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthines. Its ethyl group at the 1-position and chlorine atom at the 8-position contribute to its unique interaction with biological targets and its potential therapeutic applications.
Properties
CAS No. |
61328-93-6 |
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Molecular Formula |
C9H11ClN4O2 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
8-chloro-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11ClN4O2/c1-4-14-7(15)5-6(13(3)9(14)16)11-8(10)12(5)2/h4H2,1-3H3 |
InChI Key |
IMGNKYLTTLRPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)Cl)N(C1=O)C |
Origin of Product |
United States |
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